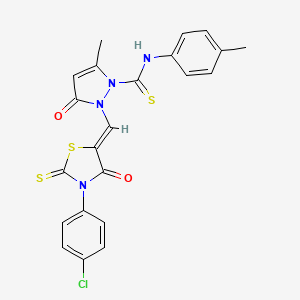
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of environmentally friendly catalysts and solvents to minimize the environmental impact .
化学反应分析
Types of Reactions
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 1H-Pyrazole-1-carbothioamide derivatives
- 2-Thioxo-5-thiazolidinylidene derivatives
- 4-Chlorophenyl-substituted pyrazoles
Uniqueness
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
属性
CAS 编号 |
96911-70-5 |
|---|---|
分子式 |
C22H17ClN4O2S3 |
分子量 |
501.0 g/mol |
IUPAC 名称 |
2-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-methyl-N-(4-methylphenyl)-3-oxopyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H17ClN4O2S3/c1-13-3-7-16(8-4-13)24-21(30)27-14(2)11-19(28)25(27)12-18-20(29)26(22(31)32-18)17-9-5-15(23)6-10-17/h3-12H,1-2H3,(H,24,30)/b18-12- |
InChI 键 |
JTIYVUWFRPECNE-PDGQHHTCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















